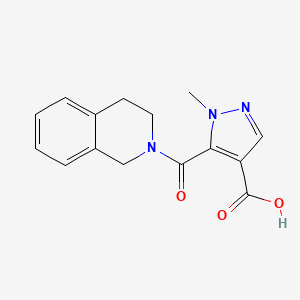

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

Similar compounds have been found to inhibit the aldo-keto reductase akr1c3 . The carboxylate group of these compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Inhibition of akr1c3 by similar compounds can affect the metabolism of steroids and prostaglandins .

Result of Action

Similar compounds have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known dinitrobenzamide substrate .

Análisis Bioquímico

Biochemical Properties

Similar compounds with a dihydroisoquinolin-2(1H)-ylsulfonyl moiety have been reported to exhibit potent activity against certain enzymes

Cellular Effects

Similar compounds have been reported to exhibit cellular potency, as measured by inhibition of certain metabolic processes

Molecular Mechanism

Similar compounds have been reported to bind in a specific manner to certain enzymes, leading to their inhibition

Actividad Biológica

5-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1006455-90-8) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dihydroisoquinoline moiety and a carboxylic acid group, contributing to its pharmacological properties.

- Molecular Formula : C15H15N3O3

- Molecular Weight : 285.3 g/mol

-

Structure :

5 3 4 Dihydroisoquinolin 2 1H ylcarbonyl 1 methyl 1H pyrazole 4 carboxylic acid

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound's structural features allow it to interact with key regulatory proteins involved in apoptosis, such as Bcl-2 .

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of Bcl-2 : This protein plays a critical role in regulating apoptosis. By inhibiting Bcl-2, the compound promotes apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes .

Data Tables

| Activity | Type of Study | Findings |

|---|---|---|

| Anticancer | In vitro cell studies | Induced apoptosis in various cancer cell lines |

| Bcl-2 Inhibition | Mechanistic studies | Reduced Bcl-2 expression leading to increased apoptosis |

| Anti-inflammatory | In vivo studies | Decreased levels of pro-inflammatory cytokines |

Case Studies

-

Case Study on Anticancer Activity

- Objective : To assess the anticancer potential of pyrazole derivatives.

- Methodology : Various pyrazole derivatives were tested against human cancer cell lines.

- Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity for compounds similar to this compound.

-

Case Study on Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects of selected pyrazole compounds.

- Methodology : Animal models were used to measure cytokine levels post-treatment.

- Results : The administration of these compounds resulted in a marked decrease in TNF-alpha and IL-6 levels.

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance, a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, was synthesized and tested against several phytopathogenic fungi. The results indicated that certain derivatives showed moderate to excellent antifungal activity, outperforming traditional antifungal agents like boscalid . This suggests that the pyrazole scaffold may be a promising lead for developing new antifungal agents.

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored. A study focused on the synthesis of pyrazole-based compounds aimed at inhibiting HIV replication found that specific analogs exhibited non-toxic and dose-dependent antiviral activity. These compounds were shown to act through mechanisms distinct from existing antiviral therapies, making them valuable candidates for further development in the fight against HIV .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been investigated in various contexts. The compound's ability to interact with specific biological targets involved in cancer progression has been highlighted. For example, structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole ring can enhance its efficacy against cancer cell lines .

Case Study 1: Antifungal Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their antifungal activity against seven species of phytopathogenic fungi. Among these, one derivative showed superior activity compared to established fungicides. The study utilized molecular docking techniques to elucidate the binding interactions of these compounds with target enzymes involved in fungal metabolism .

Case Study 2: Antiviral Screening for HIV

A focused screening of a library of pyrazole-based compounds led to the identification of two promising candidates with significant antiviral activity against HIV-1. These compounds were subjected to rigorous testing for cytotoxicity and viral inhibition, demonstrating their potential as novel therapeutic agents .

Propiedades

IUPAC Name |

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-17-13(12(8-16-17)15(20)21)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQGCPUDMIDMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.